N-cyclooctylethanesulfonamide

Description

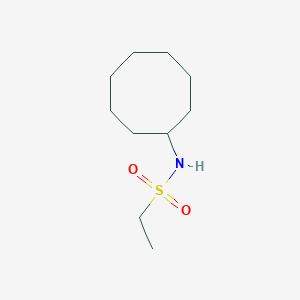

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2S/c1-2-14(12,13)11-10-8-6-4-3-5-7-9-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOALPVUIXOLEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for N Cyclooctylethanesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for N-Cyclooctylethanesulfonamide Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. youtube.comyoutube.comyoutube.com For this compound, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group.

This primary disconnection suggests two main synthetic precursors:

An ethanesulfonyl derivative activated for nucleophilic attack.

Cyclooctylamine.

The ethanesulfonyl precursor is typically ethanesulfonyl chloride, which is highly reactive towards nucleophiles like amines. Cyclooctylamine serves as the nitrogen-containing component, providing the cyclooctyl group. This retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This disconnection strategy is the most common and direct approach for the synthesis of sulfonamides. organic-chemistry.org

Development and Optimization of Novel Synthetic Routes

The development of synthetic routes for this compound focuses on efficiency, selectivity, and sustainability.

Exploration of Diverse Coupling Reactions

The formation of the S-N bond in this compound is typically achieved through nucleophilic substitution of an amine with a sulfonyl chloride. However, various coupling reactions can be employed for the synthesis of sulfonamides. organic-chemistry.org

One of the most fundamental and widely used methods is the reaction of an amine with a sulfonyl chloride in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Table 1: Common Coupling Reactions for Sulfonamide Synthesis

| Coupling Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Description |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Ethanesulfonyl chloride | Cyclooctylamine | Aqueous base (e.g., NaOH) | A classic method for forming amides and sulfonamides from acyl or sulfonyl halides and amines. |

| Copper-Catalyzed N-Arylation | Arylboronic acid | Sulfonamide | Copper salt (e.g., CuI) | While typically for N-arylation, modifications could potentially be explored for N-alkylation. mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Aryl halide | Sulfonamide | Palladium catalyst | Primarily used for creating N-aryl bonds, it highlights the versatility of metal-catalyzed cross-coupling in C-N bond formation. rsc.org |

For the synthesis of this compound, the direct reaction of ethanesulfonyl chloride with cyclooctylamine remains the most straightforward and cost-effective approach.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of this compound, the primary reactants, ethanesulfonyl chloride and cyclooctylamine, are achiral. Therefore, stereochemical control is not a factor in this specific synthesis, as no new chiral centers are formed.

Regioselectivity, however, is inherently controlled by the nature of the reactants. The reaction occurs exclusively between the sulfonyl chloride group and the amino group, as these are the most reactive sites for the desired bond formation. There are no other competing reactive sites on either molecule that would lead to isomeric products under standard reaction conditions.

Green Chemistry Approaches to this compound Production

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, several green chemistry strategies can be considered:

Atom Economy: The direct coupling of ethanesulfonyl chloride and cyclooctylamine has a good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by a base.

Use of Safer Solvents: Traditional syntheses may use chlorinated solvents. A greener approach would involve using more environmentally benign solvents like water, ethanol, or performing the reaction under solvent-free conditions.

Energy Efficiency: Utilizing microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. organic-chemistry.org

Alternative Reagents: Exploring the use of sulfonic acids or their salts directly, instead of sulfonyl chlorides, could be a greener alternative as it avoids the use of chlorinating agents like thionyl chloride in the preparation of the sulfonyl chloride. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Approach | Solvent | Energy Input | Byproducts | Green Chemistry Advantage |

|---|---|---|---|---|

| Traditional Synthesis | Dichloromethane | Conventional Heating | HCl, solvent waste | Established methodology |

| Green Synthesis | Water or Ethanol | Microwave Irradiation | Salt (from neutralization), less solvent waste | Reduced use of hazardous solvents, potential for energy savings. researchgate.net |

Reaction Mechanism Studies and Transition State Analysis

The reaction mechanism for the formation of this compound from ethanesulfonyl chloride and cyclooctylamine follows a nucleophilic acyl substitution-like pathway.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile and attacks the electrophilic sulfur atom of the ethanesulfonyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation: A base, either a second molecule of cyclooctylamine or an added base like triethylamine (B128534) or sodium hydroxide, removes a proton from the nitrogen atom to yield the final this compound product and the corresponding salt.

Computational studies and transition state analysis for similar sulfonamide formations generally show a concerted or near-concerted mechanism where bond formation and bond breaking occur in a single step, passing through a high-energy transition state.

Impurity Profiling and Process-Related Impurity Identification in Research Synthesis

During the synthesis of this compound, several process-related impurities can be formed. Identifying and controlling these impurities is crucial for ensuring the purity of the final product.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Name | Structure | Potential Source |

|---|---|---|

| Di(cyclooctyl)amine | (C₈H₁₅)₂NH | A potential impurity in the starting cyclooctylamine or formed as a byproduct under certain conditions. |

| Ethanesulfonic acid | CH₃CH₂SO₃H | Hydrolysis of ethanesulfonyl chloride in the presence of water. |

| Unreacted Cyclooctylamine | C₈H₁₅NH₂ | Incomplete reaction. |

| Unreacted Ethanesulfonyl chloride | CH₃CH₂SO₂Cl | Incomplete reaction, though it is highly reactive and likely to be quenched during workup. |

| Bis(ethanesulfonyl)amine | (CH₃CH₂SO₂)₂NH | Reaction of the product with another molecule of ethanesulfonyl chloride if the N-H proton is abstracted. This is generally less likely under typical reaction conditions. |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and quantify these impurities. The synthetic process can then be optimized (e.g., by adjusting stoichiometry, reaction temperature, or purification methods) to minimize their formation.

Advanced Analytical Techniques for Comprehensive Characterization and Structural Elucidation in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. measurlabs.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure mass-to-charge ratios with extremely high accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula. nih.govnih.gov

For N-cyclooctylethanesulfonamide (Molecular Formula: C₁₀H₂₁NO₂S), HRMS analysis would begin with the ionization of the molecule, typically using electrospray ionization (ESI) to form the protonated species [M+H]⁺. The instrument would then measure its exact mass. The theoretical exact mass of [C₁₀H₂₂NO₂S]⁺ is 220.1366, and an experimental measurement confirming this value would provide strong evidence for the compound's elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide vital information about the compound's structure. By analyzing the mass losses, researchers can piece together the molecular scaffold.

| Ion Species | Theoretical m/z | Fragment Structure | Mass Loss |

|---|---|---|---|

| [M+H]⁺ | 220.1366 | [C₁₀H₂₁NO₂S + H]⁺ | - |

| Fragment 1 | 127.1281 | [C₈H₁₅NH₂ + H]⁺ | C₂H₅SO₂ (Ethanesulfonyl) |

| Fragment 2 | 111.1172 | [C₈H₁₅]⁺ | C₂H₅SO₂NH₂ (Ethanesulfonamide) |

| Fragment 3 | 93.0325 | [C₂H₅SO₂]⁺ | C₈H₁₅NH (Cyclooctylamine radical) |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. measurlabs.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment and number of different nuclei, multi-dimensional techniques are required for a complete and unambiguous assignment.

For this compound, ¹H NMR would show signals for the ethyl group (a triplet and a quartet) and a complex pattern of overlapping multiplets for the 15 protons on the cyclooctyl ring. ¹³C NMR would similarly show distinct signals for the two ethyl carbons and multiple signals for the cyclooctyl carbons.

To resolve ambiguities, 2D NMR experiments are employed:

COSY (Correlated Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the connectivity within the ethyl and cyclooctyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the ethylsulfonyl moiety to the cyclooctyl ring via the nitrogen atom.

¹⁵N NMR: While less common due to low natural abundance and sensitivity, ¹⁵N NMR could directly observe the nitrogen nucleus, and ¹H-¹⁵N correlation experiments would confirm the sulfonamide linkage. wikipedia.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃-CH₂-SO₂ | ~1.4 | Triplet | ~8.5 |

| CH₃-CH₂-SO₂ | ~3.1 | Quartet | ~48.0 |

| SO₂-NH | ~4.8 | Broad Singlet | - |

| N-CH (Cyclooctyl C1) | ~3.6 | Multiplet | ~55.0 |

| Cyclooctyl CH₂ | ~1.5 - 1.9 | Multiplets | ~24.0 - 35.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. utdallas.edu These methods are complementary and based on how molecular bonds vibrate upon interaction with light. bruker.com The resulting spectrum serves as a unique "molecular fingerprint." horiba.com

For this compound, key vibrational modes would include:

N-H Stretch: A distinct absorption in the IR spectrum.

C-H Stretches: Characteristic signals for the aliphatic ethyl and cyclooctyl groups.

S=O Stretches: Very strong and characteristic absorptions for the sulfonyl group in the IR spectrum.

S-N Stretch: A weaker absorption confirming the sulfonamide linkage.

Raman spectroscopy is particularly useful for identifying the non-polar S=O and C-S bonds, which often give strong Raman signals but may be weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H | Stretching | ~3250 | ~3250 | Medium (IR), Weak (Raman) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 | Strong |

| S=O | Asymmetric Stretch | ~1320 | ~1320 | Very Strong (IR), Strong (Raman) |

| S=O | Symmetric Stretch | ~1140 | ~1140 | Very Strong (IR), Strong (Raman) |

| S-N | Stretching | ~900 | ~900 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. anton-paar.com The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Detailed conformational information, such as the specific chair or boat-like conformation of the cyclooctane (B165968) ring in the solid state.

Insight into intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H proton and sulfonyl oxygens, which dictates how the molecules pack into a crystal lattice.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° |

| S-N Bond Length | 1.63 Å |

| S=O Bond Length | 1.44 Å |

| O-S-O Bond Angle | 119.5° |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., LC-MS/MS, GC-MS)

Chromatographic methods are essential for separating a compound from impurities, starting materials, and byproducts, thereby assessing its purity. nih.gov Given the polarity and thermal lability of the sulfonamide group, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally the preferred technique over Gas Chromatography-Mass Spectrometry (GC-MS). fda.gov

A reversed-phase High-Performance Liquid Chromatography (HPLC) method would be developed to separate this compound from any closely related analogues or impurities. The effluent from the HPLC column would be directed into a mass spectrometer, which acts as a highly specific and sensitive detector. This LC-MS/MS setup allows for the detection and potential identification of impurities even at trace levels by analyzing their mass-to-charge ratios and fragmentation patterns.

Developing a quantitative analytical method is crucial for determining the concentration of a compound in a given sample, or "matrix." labmanager.com A robust and reliable method is achieved through systematic optimization of chromatographic and mass spectrometric parameters. sigmaaldrich.comich.org For this compound, a typical approach would be LC-MS/MS using Selected Reaction Monitoring (SRM).

The process involves:

Column and Mobile Phase Selection: A C18 reversed-phase column is a common starting point. The mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic acid), is optimized to achieve good peak shape and retention time.

MS Optimization: The compound is infused directly into the mass spectrometer to find the optimal cone voltage and collision energy that produce a stable precursor ion (e.g., [M+H]⁺) and a few abundant, specific product ions.

Calibration and Validation: A calibration curve is generated using standards of known concentration. The method is then validated for accuracy, precision, linearity, and robustness to ensure it is fit for its intended purpose. wjarr.com

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive ESI |

| SRM Transition | m/z 220.1 -> 127.1 |

Chirality refers to molecules that are non-superimposable mirror images of each other, known as enantiomers. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry.

However, if a synthetic analogue were created that introduced a chiral center (for example, by substitution on the ethyl or cyclooctyl moiety), the resulting product would be a racemic mixture of two enantiomers. Since enantiomers often have different biological activities, separating and quantifying them is critical. nih.gov This is achieved using specialized chiral separation techniques, most commonly chiral HPLC. csfarmacie.cz

Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. chromatographyonline.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. sigmaaldrich.comdiva-portal.org Method development involves screening different combinations of chiral columns and mobile phases (normal-phase, reversed-phase, or polar organic) to find conditions that provide baseline separation of the two enantiomers.

| Parameter | Condition |

|---|---|

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Computational and Theoretical Investigations of N Cyclooctylethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. youtube.commdpi.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure and reactivity. nih.gov

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the ground state properties of molecules. nih.gov For a hypothetical study on N-cyclooctylethanesulfonamide, DFT calculations would typically yield:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms with the lowest energy.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the HOMO-LUMO gap, which are crucial for predicting chemical reactivity. nih.gov

Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data for structural verification. mdpi.com

A hypothetical data table for DFT-calculated properties might look like this:

| Property | Calculated Value (Hypothetical) | Units |

| Ground State Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YYYY | eV |

| LUMO Energy | +Z.ZZZZ | eV |

| Dipole Moment | A.AAA | Debye |

Ab Initio Methods for Excited State and Reaction Pathway Analysis

Ab initio methods are quantum chemistry calculations based on first principles without the use of experimental parameters. nih.gov They are often employed to study more complex phenomena such as:

Excited States: Investigating the behavior of the molecule upon absorption of light, which is crucial for understanding its photochemistry.

Reaction Pathways: Mapping the energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. This allows for the prediction of reaction mechanisms and kinetics.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time by solving Newton's equations of motion for a system of atoms. For this compound, MD simulations could reveal:

Conformational Flexibility: The various shapes the molecule can adopt, particularly the flexible cyclooctyl ring and the ethanesulfonamide (B75362) side chain.

Solvation Effects: How the molecule interacts with solvent molecules, which influences its solubility and behavior in solution.

Thermodynamic Properties: Calculation of properties like radial distribution functions to understand the structuring of the solvent around the molecule.

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Macromolecular Targets)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. Since no specific biological targets for this compound are known, this section would be purely hypothetical.

Binding Site Analysis and Interaction Fingerprints

In a hypothetical docking study, this compound would be placed into the binding site of a selected protein target. The analysis would involve:

Binding Pose Prediction: Determining the most likely orientation of the ligand within the binding site.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

A hypothetical interaction table might be:

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Sulfonamide Oxygen | LYS 123 | Hydrogen Bond | 2.8 |

| Cyclooctyl Ring | PHE 234, LEU 238 | Hydrophobic | N/A |

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a target. It involves computationally "mutating" one ligand into another and calculating the free energy change for this transformation both in solution and when bound to the protein. This method can provide highly accurate predictions of ligand potency, guiding medicinal chemistry efforts.

Computational Design of Hypothetical this compound Derivatives for Research Probes

The computational design of novel molecular structures is a cornerstone of modern medicinal chemistry. By modifying the core structure of this compound, it is possible to create a library of hypothetical derivatives. These derivatives can be designed to act as research probes, helping to elucidate biological pathways or to serve as leads for further development. The design process often involves the introduction of various functional groups to alter properties such as solubility, binding affinity, and electronic characteristics.

Theoretical methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of these designed derivatives. espublisher.com For instance, substitutions on the cyclooctyl ring or the ethyl chain can significantly impact the molecule's conformational flexibility and its interaction with potential biological targets.

Table 1: Hypothetical Derivatives of this compound and Their Predicted Properties

| Derivative Name | Substitution | Predicted LogP | Predicted Polar Surface Area (Ų) |

| N-(4-hydroxycyclooctyl)ethanesulfonamide | Hydroxyl group on cyclooctyl ring | 2.1 | 65.8 |

| N-(4-methoxycyclooctyl)ethanesulfonamide | Methoxy group on cyclooctyl ring | 2.5 | 56.6 |

| N-cyclooctyl-2-fluoroethanesulfonamide | Fluorine on ethyl chain | 2.4 | 46.4 |

| This compound-2-amine | Amino group on ethyl chain | 1.8 | 72.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of predictions made in computational design.

Molecular docking is another critical computational tool used to predict how these hypothetical derivatives might bind to a specific protein target. nih.gov This technique simulates the interaction between the small molecule (ligand) and the binding site of a protein, providing insights into the binding affinity and mode of interaction. For example, the design of derivatives with specific hydrogen bond donors or acceptors can enhance binding to a target protein. mdpi.com

Cheminformatics and Data Mining in Sulfonamide Research Databases

Cheminformatics and data mining are invaluable tools for navigating the vast landscape of chemical information. frontiersin.org In the context of sulfonamide research, these approaches can be used to analyze large databases of existing sulfonamide-containing compounds to identify structure-activity relationships (SAR). researchgate.netresearchgate.net

By mining databases such as PubChem, ChEMBL, and proprietary pharmaceutical databases, researchers can extract information on a multitude of sulfonamide derivatives. sci-hub.st This data can include chemical structures, experimental bioactivities, and physicochemical properties. Statistical methods and machine learning algorithms can then be applied to this data to build predictive models. researchgate.net

For instance, a quantitative structure-activity relationship (QSAR) model could be developed for a class of sulfonamides to predict their inhibitory activity against a particular enzyme. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to correlate the chemical structure with biological activity.

Table 2: Example of Molecular Descriptors Used in Cheminformatics for Sulfonamide Research

| Descriptor Type | Example Descriptor | Information Encoded |

| 1D | Molecular Weight | Size of the molecule |

| 2D | Topological Polar Surface Area (TPSA) | Polarity and potential for hydrogen bonding |

| 3D | Molecular Shape Index | Three-dimensional shape of the molecule |

| Electronic | HOMO-LUMO Gap | Chemical reactivity and electronic transitions nih.gov |

The application of these data mining techniques can reveal patterns that are not immediately obvious, guiding the design of new and more effective sulfonamide-based compounds. researchgate.net By analyzing the features of known active sulfonamides, researchers can prioritize the synthesis of novel derivatives, such as those of this compound, that are more likely to exhibit the desired biological effects. The use of fluorescence properties has also been explored as a proxy for determining the concentration of sulfonamides in certain contexts. dtu.dk

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on N Cyclooctylethanesulfonamide Analogues

Principles and Methodologies of SAR Analysis in Sulfonamide Chemistry

The investigation of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. ug.edu.ge For sulfonamides, a class of compounds characterized by the –SO₂NH– functional group, SAR studies are crucial for optimizing their therapeutic effects and selectivity. ethz.chekb.eg The primary goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological action and which parts can be modified to enhance activity or reduce side effects. researchgate.net

The core principles of SAR analysis in sulfonamide chemistry often revolve around modifications of the sulfonamide group, the aromatic ring to which it is attached, and the substituent on the sulfonamide nitrogen. For a hypothetical compound like N-cyclooctylethanesulfonamide, SAR exploration would involve systematically altering its key structural features: the N-cyclooctyl group, the ethyl linker, and potentially introducing substituents on the cyclooctyl ring.

Methodologies for SAR analysis include:

Systematic Structural Modification : This involves the synthesis of a series of analogues where specific parts of the lead compound, in this case, this compound, are altered one at a time. For instance, the cyclooctyl ring could be replaced with other cycloalkyl groups of varying sizes to probe the steric requirements of the binding pocket.

Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties. In the context of this compound, the sulfonamide linkage could be replaced with other hydrogen-bonding groups to understand its role in receptor interaction.

Conformational Analysis : Studying the three-dimensional arrangement of the molecule and its analogues helps in understanding how the shape of the molecule influences its interaction with a biological target.

Design and Synthesis of this compound Analogues for SAR Exploration

The design and synthesis of analogues are central to exploring the SAR of this compound. The design process is guided by the initial SAR hypotheses. For example, to investigate the importance of the size and lipophilicity of the cyclooctyl group, a series of analogues with different N-cycloalkyl substituents would be designed.

Synthetic Strategies: The synthesis of this compound analogues would typically start from ethanesulfonyl chloride. The general synthetic route involves the reaction of the sulfonyl chloride with a primary or secondary amine, in this case, cyclooctylamine or its derivatives. unar.ac.idpowertechjournal.com

A plausible synthetic scheme for this compound and its analogues is outlined below:

Step 1: Preparation of Ethanesulfonyl Chloride: This can be achieved through various established methods, such as the oxidative chlorination of ethyl mercaptan.

Step 2: Sulfonamide Formation: Ethanesulfonyl chloride is reacted with the desired amine (e.g., cyclooctylamine) in the presence of a base (like pyridine (B92270) or triethylamine) to yield the corresponding sulfonamide. unar.ac.idpowertechjournal.com

To explore the SAR, a variety of amines would be used in the second step. For instance:

Varying the cycloalkyl ring size (e.g., cyclopentylamine, cyclohexylamine, cycloheptylamine) to assess the impact of steric bulk.

Introducing substituents on the cyclooctyl ring (e.g., 4-hydroxycyclooctylamine, 4-methoxycyclooctylamine) to probe for additional binding interactions.

Replacing the cyclooctyl ring with aromatic or heterocyclic amines to explore different electronic and steric environments.

The synthesized analogues would then be purified, typically by chromatography, and their structures confirmed using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

Table of Hypothetical this compound Analogues for SAR Studies

| Compound ID | R Group (on Sulfonamide Nitrogen) | Design Rationale |

| NCE-001 | Cyclooctyl | Parent Compound |

| NCE-002 | Cyclopentyl | Investigate smaller steric bulk |

| NCE-003 | Cyclohexyl | Standard cycloalkyl comparison |

| NCE-004 | Cycloheptyl | Investigate intermediate steric bulk |

| NCE-005 | 4-Hydroxycyclooctyl | Introduce hydrogen bonding potential |

| NCE-006 | Phenyl | Explore aromatic substitution |

| NCE-007 | Benzyl | Introduce flexibility and aromaticity |

Descriptor Generation for QSAR Modeling (e.g., Topological, Electronic, Steric Descriptors)

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR data by establishing a mathematical correlation between the chemical structure and biological activity. wikipedia.org This requires the numerical representation of molecular structures through various descriptors. nih.gov For a series of this compound analogues, these descriptors would be calculated for each molecule.

The main classes of descriptors used in QSAR studies of sulfonamides include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. nih.gov Examples include:

Molecular Weight (MW): A simple descriptor related to the size of the molecule.

Connectivity Indices (e.g., Chi indices): Describe the degree of branching in the molecular skeleton.

Wiener Index: Relates to the compactness of the molecule. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for drug-receptor interactions. They are often calculated using quantum mechanical methods. nih.gov Examples include:

Partial Atomic Charges: The charge distribution on individual atoms, which can indicate sites for electrostatic interactions.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule.

Molar Refractivity (MR): A measure of the volume of the molecule and its polarizability. nih.gov

Verloop Steric Parameters: Describe the dimensions of a substituent in different directions.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is important for its absorption, distribution, and ability to cross cell membranes.

For the this compound series, descriptors would be generated to capture the variations in the N-substituent. For example, increasing the size of the cycloalkyl ring would be reflected in an increase in MW, MR, and likely LogP.

Development and Validation of QSAR Models

Once the biological activities (e.g., IC₅₀ values) of the this compound analogues are determined and their molecular descriptors are calculated, a QSAR model can be developed. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a QSAR model. scispace.comnih.gov It assumes a linear relationship between the biological activity (the dependent variable) and the molecular descriptors (the independent variables). The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c are the regression coefficients and D are the descriptor values. The quality of the model is assessed by statistical parameters like the correlation coefficient (R²), which should be close to 1, and the standard error of the estimate. scispace.com

Partial Least Squares (PLS): PLS is another linear regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. qub.ac.uk

Non-Linear Regression: In many cases, the relationship between structure and activity is not linear. Non-linear methods can capture more complex relationships.

Artificial Neural Networks (ANN): These are computational models inspired by the structure of the human brain. ANNs can model highly complex, non-linear relationships between descriptors and activity. researchgate.net

In recent years, various machine learning algorithms have been increasingly applied to QSAR modeling, often providing more robust and predictive models than traditional regression methods. rasayanjournal.co.indigitellinc.com

Support Vector Machines (SVM): SVM is a powerful algorithm for both classification (active vs. inactive) and regression. It works by finding an optimal hyperplane that separates the data points into different classes or fits the regression line. qub.ac.uk

Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or the mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle large datasets with many variables. qub.ac.uk

k-Nearest Neighbors (k-NN): This is a simple, instance-based learning algorithm where the activity of a new compound is predicted based on the activities of its 'k' nearest neighbors in the descriptor space. rasayanjournal.co.in

Model Validation: A crucial step in QSAR is model validation to ensure that the model is not just fitting the training data but has true predictive power. rasayanjournal.co.in Common validation techniques include:

Internal Validation (Cross-validation): The training set is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. The leave-one-out (LOO) cross-validation is a common method where one compound is left out at a time. The predictive ability is assessed by the cross-validated R² (q²). A q² value greater than 0.5 is generally considered acceptable. scispace.com

External Validation: The model's predictive performance is evaluated on the test set, which was not used during model development. The predictive R² (pred_R²) is calculated for the test set. scispace.com

Hypothetical QSAR Equation for this compound Analogues: A hypothetical MLR model for the this compound series might look like this: pIC₅₀ = 0.8 * LogP - 0.2 * MW + 1.5 * H-bond_acceptors + 2.5 This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond acceptors are beneficial for activity, while increased molecular weight has a negative impact.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govresearchgate.net A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that illustrates the key interaction points. rjptonline.org

For the this compound series, a pharmacophore model could be generated based on a set of active analogues. The common features that would be considered are:

Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens in the sulfonamide group are strong hydrogen bond acceptors. nih.gov

Hydrogen Bond Donors (HBD): The proton on the sulfonamide nitrogen can act as a hydrogen bond donor.

Hydrophobic/Aromatic Regions (HYD/AR): The cyclooctyl ring is a significant hydrophobic feature. nih.gov

Positive/Negative Ionizable Features: Depending on the pH and the presence of other functional groups.

Developing a Pharmacophore Model: A pharmacophore model is typically developed by aligning a set of active molecules and identifying the common chemical features in their 3D space. This can be done using various computational software. The resulting model consists of a set of pharmacophoric points with specific locations and tolerances.

Example Pharmacophore for a Hypothetical Sulfonamide Target: Based on the structure of this compound, a hypothetical pharmacophore model might include:

Two hydrogen bond acceptor features corresponding to the sulfonyl oxygens.

One large hydrophobic feature representing the cyclooctyl group.

A potential hydrogen bond donor from the sulfonamide N-H.

Ligand-Based Drug Design: Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. rjptonline.orgutrgv.edu This is a powerful approach in ligand-based drug design, especially when the 3D structure of the biological target is unknown. nih.gov The identified hits can then be synthesized and tested, leading to the discovery of novel chemical scaffolds.

Insights into Molecular Features Governing Mechanistic Interactions

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound and its analogues, understanding the molecular features that govern their interactions with biological targets is crucial for the design of more potent and selective compounds. This section delves into the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) insights for this class of compounds, drawing parallels from studies on structurally related sulfonamides and sulfonylureas where direct research on this compound is not available.

The core structure of this compound consists of three key components that can be systematically modified to probe their influence on activity: the cyclooctyl ring, the ethanesulfonamide (B75362) linker, and the sulfonamide group itself. Variations in these regions can significantly impact the molecule's physicochemical properties, such as lipophilicity, steric bulk, and electronic character, which in turn dictate its binding affinity and efficacy at a target receptor or enzyme.

Structure-Activity Relationship (SAR) of this compound Analogues

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related sulfonamide and sulfonylurea classes can provide valuable insights. For instance, the nature of the N-substituent on the sulfonamide or sulfonylurea moiety is a critical determinant of biological activity.

The Cyclooctyl Moiety:

The large, lipophilic cyclooctyl group is a distinguishing feature of this compound. In related series of sulfonylureas, the presence of a cycloaliphatic group, particularly those with seven or eight carbon atoms, has been shown to enhance biological activity. annualreviews.org This suggests that the size and conformational flexibility of the cyclooctyl ring may be optimal for fitting into a specific binding pocket.

To explore this, a hypothetical series of analogues with varying cycloalkyl ring sizes could be considered. It is plausible that smaller rings (e.g., cyclopentyl, cyclohexyl) or larger rings (e.g., cyclodecyl) might lead to a decrease in activity due to suboptimal van der Waals interactions or steric clashes within the binding site. Furthermore, the introduction of substituents on the cyclooctyl ring could modulate activity. For example, polar substituents could enhance solubility and introduce new hydrogen bonding opportunities, while non-polar substituents could further increase lipophilicity.

The Ethanesulfonamide Linker:

The Sulfonamide Group:

The sulfonamide group is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor. Modifications to this group, such as N-alkylation or replacement with a bioisostere, would be expected to have a profound effect on activity.

A summary of hypothetical SAR insights is presented in the table below, based on established principles for related compound classes.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues

| Analogue | Modification | Predicted Impact on Activity | Rationale |

| 1 | N-Cycloheptylethanesulfonamide | Potentially similar or slightly decreased | Cycloaliphatic groups of 7-8 carbons are often favorable. annualreviews.org |

| 2 | N-Cyclohexylethanesulfonamide | Likely decreased | Smaller ring may not optimally fill the lipophilic binding pocket. |

| 3 | N-Cyclononylethanesulfonamide | Potentially decreased | Larger ring may introduce steric hindrance. |

| 4 | N-Cyclooctylmethanesulfonamide | Potentially altered | Shorter linker may change the spatial orientation of the cyclooctyl group. |

| 5 | N-Cyclooctylpropanesulfonamide | Potentially altered | Longer linker may provide more conformational flexibility, which could be beneficial or detrimental. |

| 6 | N-Methyl-N-cyclooctylethanesulfonamide | Likely decreased | N-alkylation of the sulfonamide nitrogen can disrupt crucial hydrogen bonding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. While no specific QSAR models for this compound are available, we can infer the types of descriptors that would likely be important based on studies of other sulfonamides. amazonaws.comresearchgate.net

Key physicochemical descriptors that would be relevant for a QSAR model of this compound analogues include:

Lipophilicity (logP): The high lipophilicity of the cyclooctyl group suggests that this parameter would be a significant contributor to the model. There is often an optimal logP value for activity, beyond which increased lipophilicity can lead to poor solubility and non-specific binding.

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): These descriptors would quantify the size and shape of the substituents, particularly the cycloalkyl ring. The negative coefficient for molar refractivity in some sulfonamide QSAR models suggests that while a certain bulk is required, excessive bulk is detrimental. amazonaws.com

Electronic Parameters (e.g., Hammett constants, pKa): These would describe the electronic influence of any substituents on the molecule, which could affect ionization and the strength of interactions with the target.

Topological Indices: These descriptors capture the connectivity and branching of the molecule.

A hypothetical QSAR equation might take the following form:

pIC₅₀ = c₁(logP) - c₂(logP)² + c₃(MR) + c₄(σ) + constant

In this equation, pIC₅₀ represents the biological activity, and the coefficients (c₁, c₂, c₃, c₄) would be determined through regression analysis of a dataset of analogues. The parabolic dependence on logP (indicated by the (logP)² term) is common in QSAR studies, reflecting the existence of an optimal lipophilicity.

The insights gained from SAR and QSAR studies are instrumental in guiding the rational design of new analogues with improved potency and selectivity. By systematically modifying the this compound scaffold and correlating these changes with biological activity, a clearer picture of the key molecular features driving mechanistic interactions can be developed.

Mechanistic Studies of N Cyclooctylethanesulfonamide Interactions at the Molecular Level in Vitro Research

Enzyme Kinetic Studies of Inhibition or Activation Mechanisms (e.g., Carbonic Anhydrase, etc.)

To understand how N-cyclooctylethanesulfonamide might influence enzyme activity, kinetic studies would be performed. These experiments measure the rate of an enzyme-catalyzed reaction and how that rate changes in the presence of the compound. For a potential inhibitor of an enzyme such as carbonic anhydrase, researchers would determine key parameters.

The initial velocity of the reaction is measured at various substrate concentrations, both with and without this compound. Plotting these results, for example on a Lineweaver-Burk plot, would help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Key kinetic constants such as the Michaelis constant (K_m), the maximum velocity (V_max), and the inhibitory constant (K_i) would be calculated. The K_i value, in particular, provides a quantitative measure of the compound's inhibitory potency.

A hypothetical data table for such an experiment would look like this:

| Kinetic Parameter | Control (No Inhibitor) | + this compound |

| V_max | Value | Value |

| K_m | Value | Value |

| K_i | N/A | Value |

| Mode of Inhibition | N/A | Determined Type |

Receptor Binding Assays and Competition Binding Analysis

Receptor binding assays are fundamental in determining if a compound interacts with a specific cellular receptor and with what affinity. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The experiment measures the ability of this compound to displace the labeled ligand from the receptor.

In a competition binding assay, a fixed concentration of the labeled ligand and receptor is incubated with varying concentrations of this compound. The amount of labeled ligand that remains bound to the receptor is then measured. The results are used to calculate the IC50 value, which is the concentration of the compound required to displace 50% of the labeled ligand. From the IC50, the inhibition constant (K_i) can be derived, which reflects the affinity of this compound for the receptor.

A representative data table for a competition binding assay might be:

| Compound | Target Receptor | Labeled Ligand | IC50 (nM) | K_i (nM) |

| This compound | e.g., CCR2 | e.g., [³H]-CCR2-RA-[R] | Value | Value |

Protein Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

To visualize the interaction between this compound and a target protein at an atomic level, structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) are employed. These methods can reveal the precise binding site, the conformation of the compound when bound, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

For X-ray crystallography, the target protein would be co-crystallized with this compound, or the compound would be soaked into pre-existing protein crystals. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the protein-ligand complex. For large protein complexes, cryo-EM might be the preferred method. This information is invaluable for understanding the basis of the compound's activity and for guiding further structural modifications to improve potency or specificity.

Spectroscopic Techniques for Investigating Ligand-Macromolecule Interactions (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Spectroscopic methods provide real-time, quantitative data on binding events without necessarily requiring high-resolution structural information.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Fluorescence Quenching can be used if the target protein contains fluorescent amino acids like tryptophan. The binding of a ligand, such as this compound, can cause a change (quenching) in the protein's intrinsic fluorescence. By titrating the protein with the compound and measuring the decrease in fluorescence, one can determine binding affinity and stoichiometry.

A summary data table from an SPR experiment would typically include:

| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| This compound | e.g., hCA II | Value | Value | Value |

Biophysical Characterization of Molecular Recognition Events

A comprehensive biophysical characterization confirms and complements the findings from other assays. Various techniques can be used to describe the thermodynamic and physical properties of the interaction between this compound and its target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_A), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the molecular recognition event.

Circular Dichroism (CD) Spectroscopy is used to assess conformational changes in the protein upon ligand binding. By comparing the CD spectrum of the protein in the absence and presence of this compound, researchers can determine if the binding event alters the secondary structure (e.g., alpha-helices, beta-sheets) of the protein.

Thermal Shift Assays (TSA) measure changes in the thermal stability of a protein when a ligand binds. A ligand-bound protein is often more stable and will unfold (melt) at a higher temperature. This change in melting temperature (ΔT_m) can be used to confirm binding and rank the affinity of different compounds.

A typical ITC data output would be formatted as follows:

| Interaction Parameter | Value |

| Stoichiometry (n) | Value |

| Affinity (K_A) | Value (M⁻¹) |

| Enthalpy (ΔH) | Value (kcal/mol) |

| Entropy (ΔS) | Value (cal/mol/deg) |

Derivatization Strategies for Advanced Research Applications of N Cyclooctylethanesulfonamide

Labeling Strategies for Spectroscopic Tracing and Imaging in Research

Labeling N-cyclooctylethanesulfonamide with specific isotopes or spectroscopic probes is a powerful strategy to enable its detection and characterization in complex biological systems. These approaches are fundamental to elucidating its metabolic pathways and understanding its conformational dynamics.

Isotopic Labeling for Metabolic Pathway Elucidation

The introduction of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the this compound structure allows for its unambiguous tracking in metabolic studies. chemrxiv.org Mass spectrometry-based techniques can then be employed to detect the isotopically enriched compound and its metabolites, providing insights into its metabolic fate. chemrxiv.org

A late-stage ¹⁸O labeling approach, which has been successfully applied to primary sulfonamides, could theoretically be adapted for this compound. chemrxiv.orgchemrxiv.org This method involves a degradation-reconstruction pathway where the sulfonamide is converted to a sulfinate intermediate, which is then isotopically enriched. chemrxiv.org For this compound, this would involve the incorporation of heavy oxygen isotopes into the sulfonyl group.

Another potential strategy is the use of derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) for nitrogen isotope analysis. nih.gov This technique, while developed for other sulfonamides, could be applied to this compound to trace the nitrogen atom of the sulfonamide group through various biological transformations. nih.gov

Table 1: Potential Isotopic Labeling Strategies for this compound

| Isotope | Potential Labeling Position | Rationale for Use | Analytical Technique |

| ¹³C | Ethane or Cyclooctyl group | To trace the carbon skeleton through metabolic pathways. | Mass Spectrometry |

| ¹⁵N | Sulfonamide nitrogen | To follow the fate of the nitrogen atom in biological systems. | Isotope Ratio Mass Spectrometry |

| ¹⁸O | Sulfonyl group | To investigate metabolic transformations involving the sulfonyl moiety. | Mass Spectrometry |

Fluorescent and Spin Labeling for Conformational Studies

Attaching fluorescent or spin labels to this compound can provide valuable information about its conformational changes upon binding to biological targets.

Fluorescent Labeling: A fluorescent probe can be conjugated to the this compound molecule. For instance, a naphthalimide-based fluorescent group could be incorporated, a strategy that has been used for other sulfonamides to create probes for tumor imaging. researchgate.netmdpi.com Changes in the fluorescence properties of the labeled compound, such as intensity or wavelength, upon interaction with a biological molecule can indicate binding events and provide insights into the binding environment. nih.gov The use of fluorescamine as a pre-column derivatization agent for HPLC analysis of sulfonamides also highlights a potential avenue for creating fluorescent derivatives for analytical purposes. nih.gov

Spin Labeling: A spin label, which is a molecule with an unpaired electron, can be introduced into the this compound structure. wikipedia.org Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to study the local environment and dynamics of the spin-labeled molecule. researchgate.netrsc.org This technique is particularly useful for detecting conformational changes in macromolecules upon binding of the spin-labeled ligand. nih.gov While typically applied to larger biomolecules, the principles of spin labeling could be adapted for small molecules like this compound to probe its interactions. wikipedia.orgnih.gov

Table 2: Spectroscopic Labeling Approaches for Conformational Analysis

| Label Type | Example Probe | Potential Attachment Site | Information Gained |

| Fluorescent | Naphthalimide | Derivatization of the cyclooctyl ring | Binding affinity, local environment polarity |

| Spin | Nitroxide Radical | Functionalization of the cyclooctyl ring | Conformational changes, molecular dynamics |

Prodrug Approaches for Modulating Research Probe Delivery (Theoretical Aspects)

Prodrug strategies involve the chemical modification of a biologically active compound to alter its pharmacokinetic properties, with the goal of improving its delivery to a specific target site. nih.govmdpi.com For this compound, a prodrug approach could theoretically be employed to enhance its solubility, membrane permeability, or target specificity in a research context.

One theoretical approach could involve the attachment of a promoiety to the sulfonamide nitrogen. This has been explored for other sulfonamides, where azo derivatives have been synthesized to act as prodrugs. Another strategy could be the creation of amide-based prodrugs, which have been synthesized for other sulfonamides to modulate their activity. mdpi.com

A more sophisticated, two-stage release mechanism has been designed for the sulfonamide-containing TLR4 antagonist TAK-242. acs.orgnih.gov This design incorporates a self-immolative linker that releases the active drug following a specific triggering event. acs.orgnih.gov A similar modular prodrug design could be conceptualized for this compound, where a cleavable linker is attached to the sulfonamide nitrogen, which would be released under specific physiological conditions.

Conjugation Strategies for Generating Bifunctional Research Tools

Conjugating this compound to another molecule can create bifunctional research tools with novel properties. This strategy can be used to link the compound to a carrier molecule for targeted delivery or to another active molecule to probe for synergistic effects.

For example, this compound could be conjugated to folic acid, a strategy that has been used to target folate receptors which are often overexpressed in cancer cells. nih.gov This would create a tool to investigate the effects of this compound in specific cellular populations.

The synthesis of drug-conjugated sulfonamides has been explored where existing drugs are linked to a sulfonamide moiety. researchgate.net This approach could be reversed, with this compound being conjugated to other small molecules or biomolecules to create novel research probes. The synthesis of aminoglycoside-coenzyme A conjugates containing a sulfonamide linkage serves as an example of creating complex bifunctional molecules. nih.gov

Solid-Phase Synthesis Applications for this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of a large number of compounds, known as a library, for screening and structure-activity relationship (SAR) studies. nih.govnih.gov This methodology has been successfully applied to the synthesis of sulfonamide libraries. nih.govnih.gov

A library of this compound derivatives could be constructed using solid-phase synthesis. This would typically involve attaching a suitable building block to a solid support (resin) and then sequentially adding other chemical moieties. For example, a cyclooctylamine precursor could be attached to the resin, followed by reaction with various ethanesulfonyl chlorides to generate a library of analogs with modifications on the ethanesulfonyl portion. Alternatively, an ethanesulfonamide (B75362) core could be immobilized, followed by reaction with a variety of cycloalkylamines to explore the impact of the cycloalkyl group's size and conformation.

The use of a sulfonamide linker in solid-phase synthesis for the creation of secondary amide libraries has been reported, demonstrating the versatility of the sulfonamide group in this synthetic strategy. researchgate.net Furthermore, the solid-phase synthesis of sulfonimidamide pseudopeptides from sulfonamides showcases advanced applications of this technique.

Future Directions and Emerging Research Avenues for N Cyclooctylethanesulfonamide in Chemical Science

Integration with Advanced High-Throughput Screening Technologies for Mechanistic Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activity or chemical properties of a large number of compounds. The integration of N-cyclooctylethanesulfonamide into HTS campaigns could be pivotal in uncovering its potential mechanisms of action in various biological or chemical systems.

Key Research Objectives:

Library Synthesis: Development of a diverse library of this compound derivatives by modifying the cyclooctyl ring or the ethanesulfonamide (B75362) group.

Assay Development: Design and implementation of robust biochemical or cell-based assays relevant to specific therapeutic areas or chemical processes.

Hit Identification and Validation: Screening of the compound library to identify "hits" with desired activities, followed by rigorous validation and mechanistic studies.

Advanced HTS technologies, such as automated liquid handling, high-content imaging, and sophisticated data analysis pipelines, would be instrumental in efficiently exploring the chemical space around this compound and elucidating its structure-activity relationships.

Application in Supramolecular Chemistry and Materials Science Research (e.g., Self-Assembly, Polymer Modification)

The distinct structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The sulfonamide group is known to participate in hydrogen bonding, a key interaction in the formation of self-assembled structures.

Potential Research Areas:

Self-Assembly: Investigation of the ability of this compound and its derivatives to form ordered supramolecular structures, such as gels, liquid crystals, or nanotubes, through non-covalent interactions. The bulky and flexible cyclooctyl group could play a significant role in directing the packing and morphology of these assemblies.

Polymer Modification: Incorporation of the this compound moiety into polymer backbones or as a pendant group to modify the physical and chemical properties of existing polymers. This could lead to the development of new materials with tailored characteristics, such as altered solubility, thermal stability, or adhesive properties.

The table below outlines potential research directions in this area:

| Research Area | Focus | Potential Outcome |

| Self-Assembly | Studying the hydrogen bonding and van der Waals interactions of this compound to form ordered structures in various solvents. | Creation of novel supramolecular gels or liquid crystals with unique photophysical or mechanical properties. |

| Polymer Modification | Grafting this compound onto polymer chains to introduce new functionalities. For example, the sulfonamide group could act as a site for further chemical reactions or as a chelating agent for metal ions. | Development of functional polymers for applications in catalysis, sensing, or controlled release systems. |

| Surface Functionalization | Modifying surfaces with a layer of this compound to alter their wetting properties, adhesion, or biocompatibility. The cyclooctyl group could provide a hydrophobic character, while the sulfonamide offers a site for further functionalization. | Engineering of surfaces with specific properties for applications in microfluidics, biomedical implants, or coatings. |

Exploration of this compound as a Scaffold for Novel Chemical Probes

Chemical probes are essential tools for studying biological processes. The unique three-dimensional structure of this compound could serve as a novel scaffold for the design and synthesis of chemical probes with high specificity and potency.

Strategies for Development:

Pharmacophore Modeling: Using computational methods to identify key structural features of this compound that could interact with biological targets.

Combinatorial Chemistry: Synthesizing a library of derivatives with diverse functional groups to probe interactions with proteins or other biomolecules.

Affinity-Based Probes: Attaching reporter tags (e.g., fluorescent dyes, biotin) to the this compound scaffold to enable the detection and isolation of its binding partners.

By leveraging the structural diversity that can be built around the this compound core, researchers could develop novel probes to investigate cellular pathways and identify new drug targets.

Theoretical Predictions for Undiscovered Chemical Reactivity and Transformations

Computational chemistry provides a powerful means to predict the chemical reactivity and potential transformations of molecules. Theoretical studies on this compound could guide experimental efforts and uncover novel chemical reactions.

Computational Approaches:

Density Functional Theory (DFT) Calculations: To determine the electronic structure, bond energies, and reactivity indices of the molecule. This can help predict the most likely sites for nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the cyclooctyl ring and its influence on the reactivity of the sulfonamide group.

Reaction Pathway Modeling: To predict the transition states and energy barriers for potential chemical transformations, such as ring-opening reactions, functional group interconversions, or participation in multicomponent reactions.

These theoretical insights can accelerate the discovery of new synthetic methodologies involving this compound and expand its utility as a building block in organic synthesis.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound calls for a collaborative and interdisciplinary research approach. By bringing together experts from different fields, the full potential of this compound can be realized.

Potential Collaborations:

Synthetic Chemists and Chemical Biologists: To design and synthesize novel derivatives and probes for biological investigation.

Materials Scientists and Polymer Chemists: To develop new materials with unique properties based on the this compound scaffold.

Computational Chemists and Experimentalists: To synergistically predict and validate new chemical reactions and properties.

Such interdisciplinary collaborations will be crucial for translating fundamental research on this compound into practical applications in medicine, materials science, and beyond.

Q & A

Q. Q1. What are the established synthetic routes for N-cyclooctylethanesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthesis: The compound is typically synthesized via sulfonylation of cyclooctylamine with ethanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

- Optimization: Yield improvements (from ~65% to >85%) are achievable by:

Q. Q2. How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

- Purity: Assess via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .

- Structural Confirmation:

- Caution: Cross-validate with elemental analysis (C, H, N, S within ±0.3% of theoretical values) to rule out hydrate or solvent adducts .

Advanced Research Questions

Q. Q3. What strategies resolve contradictory data in reaction kinetics studies of this compound under varying solvent polarities?

Methodological Answer:

- Issue: Discrepancies in rate constants (e.g., DMSO vs. THF) may arise from solvent-specific hydrogen-bonding effects on the sulfonamide group.

- Resolution:

- Conduct kinetic experiments under inert atmosphere to exclude moisture/O₂ interference.

- Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across solvents.

- Validate with computational modeling (DFT calculations for solvent-solute interactions) .

- Example: In DMSO, faster kinetics may correlate with stabilization of the transition state via sulfonamide-DMSO dipole interactions .

Q. Q4. How can researchers design experiments to probe the bioactivity of this compound against enzyme targets like carbonic anhydrase?

Methodological Answer:

- Assay Design:

- Enzyme Inhibition: Use a stopped-flow spectrophotometer to measure CO₂ hydration rates (λ = 400 nm) with/without the compound. IC₅₀ values <10 µM suggest high potency .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified cyclooctyl or sulfonamide groups to identify critical pharmacophores.

- Controls: Include acetazolamide (known inhibitor) as a positive control and dimethyl sulfoxide as a vehicle control .

- Data Interpretation: Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess competitive vs. noncompetitive inhibition .

Q. Q5. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability conditions?

Methodological Answer:

- Stability Protocol: Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Degradation Analysis:

- Mitigation: Use lyophilization for long-term storage and avoid aqueous buffers below pH 6.0 .

Methodological and Reporting Standards

Q. Q6. How should researchers report contradictory findings in publications without compromising reproducibility?

Methodological Answer:

- Transparency: Disclose all raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, annotated with experimental conditions .

- PRISMA Compliance: Use flow diagrams to document inclusion/exclusion criteria for data points and justify outliers statistically .

- Example: If kinetic data from two labs conflict, report both datasets with a meta-analysis discussing potential sources of variability (e.g., solvent purity, temperature calibration) .

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

- Modeling: Fit data to a four-parameter logistic curve (Hill equation) using software like R or MATLAB. Report EC₅₀, Hill slope, and R² values.

- Error Handling: Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀.

- Validation: Confirm linearity via Cochran-Armitage test for trend across dose groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.